6beta-Prostaglandin I1

Description

The exact mass of the compound 6beta-Prostaglandin I1 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 6beta-Prostaglandin I1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Prostaglandin I1 including the price, delivery time, and more detailed information at info@benchchem.com.

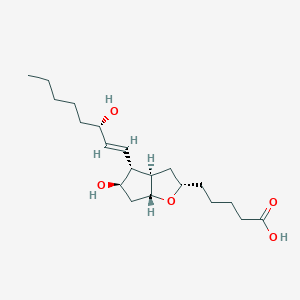

Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

5-[(2S,3aR,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19+/m0/s1 |

InChI Key |

RJADQDXZYFCVHV-DHYPZIFBSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@@H]2C[C@H]1O)CCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O |

Synonyms |

5,6 beta-dihydro-PGI2 5,6-dihydro-PGI2 5,6-dihydro-PGX 5,6-dihydroprostacyclin 5,6-dihydroprostacyclin, (6R,9alpha,11alpha,13E,15S)-(+-)-isomer 5,6-dihydroprostacyclin, (6R,9alpha,11alpha,13E,15S)-isomer 5,6-dihydroprostacyclin, (6S,9alpha,11alpha,13E,15S)-(+-)-isomer 5,6-dihydroprostacyclin, (9alpha,11alpha,13E,15S)-isomer 5,6-dihydroprostaglandin I2 6 beta-PGI1 6-beta-PGI(1) 6-beta-prostaglandin I1 6beta-PGI1 |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Mechanism of Action and Pharmacological Profile of 6β-Prostaglandin I1

Executive Summary

6β-Prostaglandin I1 (6β-PGI1) is a stable, synthetic analogue of endogenous prostacyclin (PGI2). It was developed to overcome the rapid hydrolytic degradation that severely limits the experimental and clinical utility of natural PGI2. This technical guide provides an in-depth analysis of the molecular mechanism of action of 6β-PGI1, detailing its interaction with the prostacyclin (IP) receptor, the subsequent intracellular signaling cascades, and the self-validating experimental protocols used to quantify its physiological effects, such as vasodilation and the inhibition of platelet aggregation.

The Chemical Profile and the Causality of Stability

Endogenous PGI2 contains a highly labile enol ether structure, causing it to rapidly hydrolyze into inactive 6-keto-PGF1α in aqueous solutions at physiological pH (half-life of ~2–3 minutes). This instability makes in vitro assays—such as long-duration cell proliferation or cyclic AMP (cAMP) accumulation studies—extremely difficult, as the concentration of the active ligand drops precipitously during the assay.

To resolve this, 6β-PGI1 (also known as 5,6β-dihydro PGI2) was synthesized by saturating the double bond, rendering it chemically resistant to aqueous hydrolysis[1]. Researchers intentionally sacrifice molar potency for temporal stability; this structural modification ensures that the target receptors experience a constant, non-degrading ligand concentration throughout the duration of an experiment[2].

Mechanism of Action: IP Receptor Activation and Signal Transduction

The primary pharmacological target of 6β-PGI1 is the prostacyclin (IP) receptor, a Class A, rhodopsin-type G-protein-coupled receptor (GPCR)[3].

-

Receptor Binding: 6β-PGI1 binds to the transmembrane domain of the IP receptor. While it shares the same binding site as endogenous PGI2, its structural saturation results in a lower binding affinity[4].

-

The Gs-cAMP-PKA Axis: Upon binding 6β-PGI1, the IP receptor undergoes a conformational shift that activates the stimulatory G-protein (Gs). The alpha subunit of Gs dissociates and stimulates adenylate cyclase (AC), an integral membrane enzyme that catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP)[5].

-

Downstream Physiological Effectors: The elevation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates a variety of target proteins, which leads to a reduction in cytosolic calcium concentrations. In vascular smooth muscle cells, this calcium depletion induces vasodilation; in platelets, it halts shape change and dense-granule release, potently inhibiting aggregation[5][6].

-

Alternative Pathways: Recent pharmacological studies suggest that stable prostacyclin analogues can also induce anti-proliferative effects by activating peroxisome proliferator-activated receptor gamma (PPARγ) via an IP receptor-dependent, but cAMP-independent, mechanism[7].

6β-PGI1 IP Receptor Signaling Pathway

Quantitative Pharmacodynamics: 6β-PGI1 vs. PGI2

While 6β-PGI1 offers superior stability, this comes at the cost of molar potency. The activation constant ( Kact ) for adenylate cyclase in neuronal somatic hybrid (NCB-20) cells highlights this disparity[1][8].

Pharmacodynamic Comparison Table

| Parameter | Endogenous PGI2 (Prostacyclin) | 6β-Prostaglandin I1 (6β-PGI1) |

| Chemical Stability (Aqueous) | Highly unstable (Half-life ~2-3 mins) | Highly stable (Resistant to hydrolysis) |

| Receptor Target | IP Receptor (High affinity) | IP Receptor (Lower affinity) |

| Adenylate Cyclase Kact (NCB-20 cells) | 18 nM | 4.2 µM |

| Relative Molar Potency | 100% (Baseline) | ~1% |

| Primary Physiological Effects | Vasodilation, Anti-platelet | Vasodilation, Anti-platelet |

Data synthesized from Cayman Chemical and ChemDiv compound characteristics[1][2].

Experimental Methodologies: Validating the Mechanism

To rigorously validate the mechanism of action of 6β-PGI1, researchers employ specific in vitro protocols. The following methodologies are standard for quantifying IP receptor activation and downstream functional effects, designed as self-validating systems.

Protocol 1: Measurement of Adenylate Cyclase Activation (cAMP Accumulation Assay)

Rationale & Causality: Because 6β-PGI1 exerts its primary effects via the Gs-coupled IP receptor, quantifying intracellular cAMP accumulation directly measures receptor activation[9]. However, adenylate cyclase synthesizes cAMP while phosphodiesterases (PDEs) continuously degrade it. To measure the total synthesis rate driven by the IP receptor, PDE activity must be blocked, removing the confounding variable of degradation.

-

Cell Preparation: Culture NCB-20 cells (or HEK-293 cells stably transfected with the human IP receptor) in standard media until 80% confluence[7].

-

Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. This competitive PDE inhibitor ensures that measured cAMP strictly reflects adenylate cyclase activity.

-

Ligand Treatment: Treat cells with varying concentrations of 6β-PGI1 (ranging from 10−9 M to 10−4 M) or vehicle control for 15 minutes at 37°C.

-

Lysis and Extraction: Aspirate media and immediately lyse cells using 0.1 M HCl to instantly halt all enzymatic activity and extract intracellular cAMP.

-

Quantification: Centrifuge the lysate to remove cellular debris. Quantify cAMP in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot a dose-response curve to determine the EC50 (or Kact ) of 6β-PGI1.

Step-by-Step Workflow for cAMP Accumulation Assay

Protocol 2: Platelet Aggregation Inhibition Assay

Rationale & Causality: The functional consequence of IP receptor activation in platelets is the inhibition of aggregation[10]. Platelets activate in the presence of calcium; therefore, blood must be drawn into a chelating agent to keep platelets in a resting state until the controlled addition of an agonist.

-

Blood Collection: Draw whole blood into tubes containing sodium citrate (3.2%). The citrate chelates extracellular calcium, preventing spontaneous coagulation during centrifugation.

-

PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).

-

Pre-incubation: Transfer PRP to an aggregometer cuvette. Add 6β-PGI1 at specific concentrations (e.g., 1 µM to 100 µM) and incubate for 3 minutes at 37°C with continuous stirring.

-

Agonist Addition: Induce aggregation by adding a pro-aggregatory agonist such as ADP (Adenosine Diphosphate).

-

Measurement: Monitor light transmission through the cuvette. As platelets aggregate, light transmission increases. Calculate the percentage of inhibition by comparing the maximum aggregation in 6β-PGI1-treated samples against vehicle-treated controls.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Compound 6beta-Prostaglandin I1 - Chemdiv [chemdiv.com]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The binding of [3H]-prostacyclin to membranes of a neuronal somatic hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostacyclin-dependent activation of adenylate cyclase in a neuronal somatic cell hybrid: prostanoid structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. INTERCHIM: Lipids [interchim.com]

- 10. Compound 6beta-Prostaglandin I1 - Chemdiv [chemdiv.com]

The Biological Role of 6β-Prostaglandin I1 in Gastric Secretion: A Technical Guide for Drug Development

Executive Summary

The regulation of gastric acid secretion is a highly orchestrated physiological process balancing digestive efficacy with mucosal protection. While endogenous prostaglandins—particularly Prostaglandin E2 (PGE2) and Prostacyclin (PGI2)—are known to possess potent cytoprotective and antisecretory properties, the inherent chemical instability of PGI2 in aqueous solutions has historically complicated its therapeutic application and pharmacological study.

Enter 6β-Prostaglandin I1 (6β-PGI1) , a stable 5,6-dihydro analog of prostacyclin[1]. By resisting rapid hydrolysis, 6β-PGI1 provides a reliable molecular probe for investigating the prostacyclin (IP) receptor's role in the gastric mucosa. This whitepaper synthesizes the pharmacodynamics, cellular mechanisms, and validated experimental protocols surrounding 6β-PGI1, offering drug development professionals a comprehensive framework for evaluating IP receptor agonists in gastrointestinal therapeutics.

Pharmacological Profile and Chemical Stability

Endogenous PGI2 is characterized by an enol-ether linkage that undergoes rapid, spontaneous hydrolysis (half-life of ~3 minutes in physiological conditions) into the biologically inactive metabolite 6-oxo-PGF1α[2]. This rapid degradation makes PGI2 unsuitable for sustained in vivo studies or oral drug formulation.

6β-PGI1 overcomes this limitation through the saturation of the 5,6-double bond, yielding a molecule that is highly resistant to aqueous hydrolysis while retaining the ability to bind and activate the IP receptor[3]. Although its molar potency is lower than that of endogenous PGI2, its extended half-life allows for sustained receptor engagement, making it an ideal candidate for studying chronic antisecretory responses.

Quantitative Comparison of Prostacyclin Analogs

To understand the therapeutic window of 6β-PGI1, it is critical to compare its antisecretory efficacy against its hemodynamic side effects (e.g., systemic hypotension), as summarized in Table 1.

Table 1: Pharmacological Comparison of PGI2, 6β-PGI1, and 6-oxo-PGF1α

| Compound | Aqueous Stability | Antisecretory ID50 (μg/kg/min, i.v.)* | Hypotensive Effect at ID50 | Biological Activity |

| PGI2 (Prostacyclin) | Highly Unstable (t1/2 ~3 min) | ~0.2 | Severe | Potent antisecretory & vasodilator |

| 6β-PGI1 | Stable | ~3.0 | Mild / Negligible | Selective antisecretory agent |

| 6-oxo-PGF1α | Stable (Metabolite) | Inactive (>20.0) | None | Biologically inactive |

*Data derived from submaximal histamine-stimulated gastric fistula models in conscious dogs[2].

Cellular Mechanism of Action: Hemodynamic Independence

A historical confounding factor in gastric pharmacology is the relationship between mucosal blood flow and acid secretion. Agents that cause severe vasoconstriction (ischemia) will artificially reduce acid output by starving parietal cells of oxygen and nutrients—a toxic, non-therapeutic mechanism.

The hallmark of 6β-PGI1's expertise in gastric modulation is its hemodynamic independence . When administered in vivo, 6β-PGI1 reduces gastric acid output while simultaneously elevating the ratio of mucosal blood flow to acid output[2].

The Causality: Because the clearance of 14 C-aminopyrine (a marker of mucosal blood flow) remains high relative to the suppressed acid volume, researchers can definitively conclude that 6β-PGI1's antisecretory action is a direct cellular effect on the gastric mucosa, not a secondary artifact of ischemia[2].

At the cellular level, 6β-PGI1 binds to the IP receptor on parietal cells. While IP receptors typically couple to Gs proteins to increase cAMP in platelets, in the highly specialized parietal cell, prostacyclin analogs act to selectively blunt histamine-stimulated adenylate cyclase activity, thereby preventing the translocation of H+/K+ ATPase (the proton pump) to the apical membrane[4].

Caption: Modulation of histamine-stimulated parietal cell acid secretion by 6β-PGI1 via IP receptor.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that isolate the direct receptor-mediated effects of 6β-PGI1 from systemic or toxic artifacts.

Protocol 1: In Vivo Gastric Fistula & Mucosal Blood Flow Assay (Dog Model)

This protocol, adapted from the foundational work by [2], evaluates the true antisecretory efficacy of 6β-PGI1 while controlling for ischemic artifacts.

Self-Validating Mechanism: The simultaneous infusion of 14 C-aminopyrine. Aminopyrine is a weak base that accumulates exclusively in the acidic environment of actively secreting parietal cells. By measuring its clearance in the gastric juice, researchers can accurately quantify mucosal blood flow independent of total acid volume.

Step-by-Step Methodology:

-

Surgical Preparation: Equip conscious, fasted dogs with a chronic gastric fistula. Allow a minimum of 3 weeks for surgical recovery.

-

Isotope Priming: Administer an intravenous bolus of 14 C-aminopyrine (2 μCi/kg), followed by a continuous background infusion (0.5 μCi/kg/h) to maintain steady-state plasma levels.

-

Secretagogue Stimulation: Induce submaximal gastric acid secretion using a continuous intravenous infusion of histamine dihydrochloride (20 μg/kg/h).

-

Baseline Establishment: Collect gastric juice via the fistula in 15-minute aliquots. Wait until acid output plateaus (typically 60–90 minutes).

-

6β-PGI1 Administration: Infuse 6β-PGI1 intravenously at escalating doses (1.0, 3.0, and 10.0 μg/kg/min).

-

Data Collection: For each 15-minute fraction, measure the volume, titratable acidity (using 0.2 N NaOH to pH 7.0), and 14 C radioactivity via liquid scintillation counting.

-

Analysis: Calculate the ratio of aminopyrine clearance to acid output. A stable or elevated ratio confirms that the reduction in acid is due to direct parietal cell inhibition, not a reduction in blood supply.

Protocol 2: In Vitro Lumen-Perfused Stomach Assay (Rat Model)

To eliminate systemic hemodynamic variables entirely, an isolated whole-stomach preparation is utilized[5].

Self-Validating Mechanism: The "surmountable inhibition" design. By generating a full histamine dose-response curve in the presence and absence of 6β-PGI1, researchers can verify that the compound is acting as a competitive/modulatory receptor agonist. If 6β-PGI1 were merely toxic to the tissue, the maximum acid output ( Emax ) would be irreversibly depressed.

Step-by-Step Methodology:

-

Tissue Isolation: Euthanize a fasted rat and rapidly excise the stomach, preserving the esophageal and duodenal sphincters.

-

Cannulation: Cannulate the esophagus for perfusion input and the duodenum for effluent collection.

-

Perfusion Setup: Suspend the stomach in a mucosal organ bath containing oxygenated (95% O2 / 5% CO2) serosal nutrient fluid at 37°C. Perfuse the lumen with unbuffered isotonic saline at a rate of 1.0 mL/min.

-

Baseline Titration: Continuously monitor the pH of the gastric effluent. Titrate the effluent to pH 7.0 using an automated pH-stat system to establish basal acid output.

-

Pre-incubation: Add 6β-PGI1 to the serosal bath fluid at a fixed concentration (e.g., 10 μM) and allow 15 minutes for tissue equilibration.

-

Histamine Challenge: Introduce escalating concentrations of histamine to the serosal bath.

-

Quantification: Record the rightward shift in the histamine dose-response curve. A parallel shift with a preserved Emax validates the specific, receptor-mediated antisecretory action of 6β-PGI1.

Conclusion

6β-Prostaglandin I1 serves as an indispensable pharmacological tool in gastrointestinal research. By overcoming the hydrolytic instability of endogenous prostacyclin, it allows researchers to isolate and study the IP receptor's role in gastric cytoprotection and acid regulation. Crucially, its ability to suppress parietal cell acid secretion without inducing systemic hypotension or localized ischemia highlights the nuanced, direct modulatory pathways of prostaglandins in the gut—pathways that remain highly relevant for the development of next-generation gastroprotective therapeutics.

References

-

Kauffman GL Jr, Whittle BJ, Aures D, Grossman MI. "Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs." Gastroenterology. 1979 Dec;77(6):1301-6.[Link]

-

Whittle BJ, Boughton-Smith NK, Moncada S, Vane JR. "The gastric antisecretory actions of prostaglandin E2 and stable prostacyclin analogues against different secretagogues in perfused whole-stomachs of rat or mouse in vitro." British Journal of Pharmacology. 1978;64(4):438-446.[Link]

-

Soll AH, Whittle BJ. "Prostacyclin analogues inhibit canine parietal cell activity and cyclic AMP formation." Prostaglandins. 1981;21(2):353-365.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound 6beta-Prostaglandin I1 - Chemdiv [chemdiv.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. The gastric antisecretory actions of prostaglandin E2 and stable prostacyclin analogues against different secretagogues in perfused whole-stomachs of rat or mouse in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

6β-Prostaglandin I1: Overcoming the Chemical Instability of Prostacyclin in Pharmacological Research

Executive Summary

Prostacyclin (PGI2) is a potent endogenous lipid mediator synthesized by vascular endothelial cells. It serves as a critical physiological vasodilator and the most potent known natural inhibitor of platelet aggregation[1]. However, its application in in vitro pharmacological research is severely limited by its extreme chemical instability in aqueous environments[2]. To conduct reliable, long-term functional assays, researchers frequently turn to 6β-Prostaglandin I1 (6β-PGI1) , a stable synthetic analog. This whitepaper details the chemical mechanics behind this stability, the resulting pharmacological trade-offs at the IP receptor, and self-validating laboratory protocols for utilizing 6β-PGI1 in drug development and signaling assays.

Molecular Mechanics: The Hydrolysis Problem

The inherent instability of native PGI2 lies in its molecular structure, specifically the enol ether (vinyl ether) moiety. At physiological pH (7.4) and room temperature, PGI2 undergoes specific acid-catalyzed hydrolysis[3]. The rate-limiting step is the protonation of the C5 carbon, which triggers a ring strain release and rapid conversion into the biologically inactive metabolite 6-keto-Prostaglandin F1α (6-keto-PGF1α)[1][3].

Depending on buffer concentration and temperature, the half-life of PGI2 at physiological pH is merely 2 to 14.5 minutes[2][3]. To prevent this degradation, PGI2 stock solutions must be maintained in highly alkaline buffers (pH > 10.0)[2], a condition that is toxic to live-cell cultures and incompatible with physiological assays.

The 6β-PGI1 Solution: 6β-PGI1 (also known as 5,6β-dihydro PGI2; CAS: 62770-50-7) solves this issue through a critical structural modification. By reducing the C5-C6 double bond of the vinyl ether, 6β-PGI1 becomes highly resistant to aqueous hydrolysis[4][5]. This allows researchers to prepare the compound in standard physiological buffers (like PBS at pH 7.2) without the rapid loss of active compound[4].

Receptor Pharmacology and Signaling Pathway

Both PGI2 and 6β-PGI1 exert their biological effects by acting as agonists at the Prostacyclin Receptor (IP or PTGIR), a Class A G-protein coupled receptor (GPCR)[6][7].

Upon binding to the IP receptor, the ligand induces a conformational shift that promotes coupling to the Gs alpha subunit[6][7]. This active complex stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP)[7][8]. The subsequent elevation in cAMP activates Protein Kinase A (PKA)[6][8]. In platelets, PKA phosphorylates specific target proteins (such as Vasodilator-Stimulated Phosphoprotein, VASP), which lowers intracellular calcium levels and halts the biochemical cascades required for aggregation[7][9].

Fig 1: IP Receptor Gs-coupled signaling pathway activated by 6β-PGI1.

Comparative Pharmacodynamics

Causality of Experimental Choice: The structural reduction that confers hydrolytic stability to 6β-PGI1 simultaneously alters its spatial conformation. This results in a significant reduction in binding affinity at the IP receptor's orthosteric site. While 6β-PGI1 provides a vastly extended experimental window, its molar potency for receptor-mediated functions is reduced to approximately 1% of native PGI2[4][10]. Researchers must adjust dosing concentrations accordingly.

| Pharmacological Parameter | Native PGI2 (Prostacyclin) | 6β-PGI1 (5,6β-dihydro PGI2) |

| Aqueous Stability (pH 7.4) | Highly Unstable | Highly Stable |

| Half-Life (Physiological) | ~2 to 14.5 minutes[2][3] | Extended (Resistant to hydrolysis)[4] |

| Kact for Adenylate Cyclase | 18 nM[4][10] | 4.2 µM[4][10] |

| Relative Potency | 100% | ~1%[4][10] |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the variables being tested.

Protocol 1: Light Transmission Aggregometry (LTA)

This protocol assesses the anti-aggregatory efficacy of 6β-PGI1. Because 6β-PGI1 is stable, it can be pre-incubated with platelets without the rapid degradation seen with PGI2, ensuring accurate dose-response curves.

Step-by-Step Methodology:

-

Blood Collection: Draw human whole blood into 3.2% sodium citrate tubes. Causality: Citrate chelates extracellular calcium, preventing premature clotting while preserving platelet function.

-

Plasma Isolation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Transfer PRP to a clean tube. Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

-

Self-Validation Check (Calibration): Insert the PPP sample into the aggregometer to set the 100% light transmission baseline (representing fully aggregated/cleared plasma). Insert the PRP sample to set the 0% transmission baseline.

-

Pre-incubation: Aliquot PRP into cuvettes with stir bars (1200 rpm). Add 6β-PGI1 (test range: 1 µM to 10 µM) or vehicle control (DMSO <0.1%). Incubate for 3 minutes at 37°C.

-

Agonist Addition: Add a platelet agonist such as ADP (5 µM) or Collagen (2 µg/mL).

-

Readout: Record light transmission over 5-10 minutes. 6β-PGI1 will demonstrate a dose-dependent maintenance of opacity (0% transmission), indicating successful inhibition of aggregation.

Fig 2: Step-by-step workflow for Light Transmission Aggregometry (LTA).

Protocol 2: Intracellular cAMP Accumulation Assay

This assay quantifies the Kact of 6β-PGI1 on the IP receptor using a cell line endogenously expressing the receptor (e.g., NCB-20 cells).

Step-by-Step Methodology:

-

Cell Preparation: Seed NCB-20 cells in a 96-well plate and culture until 80% confluent. Wash cells with physiological buffer (PBS).

-

Phosphodiesterase (PDE) Inhibition: Pre-treat cells with 1 mM IBMX (Isobutylmethylxanthine) for 15 minutes. Causality: IBMX is a broad-spectrum PDE inhibitor. By blocking the degradation of cAMP, this step isolates Adenylyl Cyclase activity, ensuring the measured cAMP directly correlates with IP receptor activation.

-

Ligand Stimulation: Add 6β-PGI1 in a serial dilution (100 nM to 50 µM) and incubate for 30 minutes at 37°C. Note: If using native PGI2 as a control, it must be prepared immediately before use in a high-pH buffer and added rapidly due to its short half-life[2].

-

Lysis and Detection: Lyse the cells and quantify intracellular cAMP using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit.

-

Self-Validation Check: Generate a standard curve using known cAMP concentrations. The calculated Kact for 6β-PGI1 should align closely with the established literature value of 4.2 µM[4][10].

References

-

MP Biomedicals. "Prostaglandin I(2), sodium salt Technical Information". MP Bio.[2] URL: [Link]

-

Stitham, J., et al. "PGI2 as a Regulator of Inflammatory Diseases". PMC / NIH.[8] URL: [Link]

-

Reactome Pathway Database. "IP receptor can bind prostacyclin". Reactome.[6] URL: [Link]

-

Cho, M. J., & Allen, M. A. "Chemical stability of prostacyclin (PGI2) in aqueous solutions". PubMed / NIH.[3] URL: [Link]

-

Wikipedia Contributors. "Prostacyclin receptor". Wikipedia, The Free Encyclopedia.[7] URL: [Link]

-

StatPearls. "Physiology, Prostaglandin I2". NCBI Bookshelf.[1] URL: [Link]

Sources

- 1. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 5,6BETA-DIHYDRO PGI2 | 62770-50-7 [chemicalbook.com]

- 6. Reactome | IP receptor can bind prostacyclin [reactome.org]

- 7. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 8. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. Compound 6beta-Prostaglandin I1 - Chemdiv [chemdiv.com]

An In-depth Technical Guide to the Discovery and History of 6β-Prostaglandin I1

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, history, and scientific significance of 6β-Prostaglandin I1 (6β-PGI1). It is intended for researchers, scientists, and drug development professionals engaged in the study of eicosanoids and their therapeutic applications.

The Quest for Stability: The Scientific Context Preceding 6β-Prostaglandin I1

The story of 6β-Prostaglandin I1 is intrinsically linked to the groundbreaking discovery of its parent compound, prostacyclin (Prostaglandin I2 or PGI2). In the mid-1970s, the scientific community was rapidly advancing its understanding of prostaglandins, a family of lipid compounds with diverse physiological effects.[1] A pivotal moment came with the discovery of PGI2, a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation known.[2] This discovery opened up exciting therapeutic possibilities for cardiovascular diseases.

However, the therapeutic potential of PGI2 was severely hampered by its inherent chemical instability. With a half-life of only 42 seconds in aqueous solution at physiological pH, PGI2 rapidly undergoes non-enzymatic hydrolysis to form 6-keto-prostaglandin F1α (6-keto-PGF1α), a much weaker vasodilator.[2] This instability made it challenging to use PGI2 as a drug and to study its physiological roles accurately. The measurement of 6-keto-PGF1α became a useful, albeit indirect, marker for PGI2 biosynthesis in vivo.[3][4]

This critical challenge spurred a wave of research aimed at synthesizing chemically stable analogs of PGI2 that would retain its desirable biological activities but with a longer duration of action. The goal was to create a molecule that could withstand hydrolysis, allowing for more controlled experimental studies and potential therapeutic administration. It was out of this necessity that 6β-Prostaglandin I1 was born.

The Genesis of 6β-Prostaglandin I1: A Tale of Chemical Ingenuity

6β-Prostaglandin I1, also known as 5,6β-dihydro-PGI2, emerged as a key synthetic analog of PGI2, specifically designed to be resistant to hydrolysis in aqueous solutions.[5][6] Its structure is closely related to PGI2, with the key difference being the saturation of the 5,6-double bond. This seemingly minor modification has a profound impact on the molecule's stability.

Chemical Synthesis: A Step-by-Step Approach

The total synthesis of (±)-6β-Prostaglandin I1 was a significant achievement in medicinal chemistry. One of the early and efficient syntheses was accomplished in four steps from a readily available unsaturated aldehyde.[7] Another reported synthesis converted a known hydroxy-aldehyde into 6β-PGI1 through a multi-step process involving reaction with an organometallic reagent, cyclisation via an iodonium ion, and subsequent hydrodeiodination and desilylation.[8]

The general principles behind these syntheses involve the careful construction of the bicyclic ether core of the prostacyclin molecule while ensuring the correct stereochemistry at the C6 position. The choice of starting materials and reagents was critical to achieving the desired product with good yield and purity.

Biological Activity and Pharmacological Profile: A Comparative Analysis

While 6β-PGI1 successfully addressed the stability issue of PGI2, its biological activity profile differs significantly from the parent compound. It is a less potent molecule, a common trade-off when modifying a natural ligand for stability.

A Comparative Look at Potency

| Compound | Primary Biological Activities | Relative Potency | Reference |

| Prostacyclin (PGI2) | Vasodilation, Inhibition of Platelet Aggregation, Inhibition of Gastric Acid Secretion | High | [2][9] |

| 6β-Prostaglandin I1 | Vasodilation, Inhibition of Platelet Aggregation, Inhibition of Gastric Acid Secretion | ~1% of PGI2 for vasodilation and platelet aggregation inhibition | [6] |

| 6-keto-PGF1α | Weak Vasodilator, Inactive in inhibiting gastric acid secretion at effective PGI2 doses | Very Low | [2][9] |

| 6α-Prostaglandin I1 | Inhibition of Platelet Aggregation, Stimulation of cAMP | ~10-fold less potent than 6β-PGI1 | [10] |

As the table illustrates, 6β-PGI1 exhibits a greatly reduced molar potency for receptor-mediated functions compared to PGI2.[6] For instance, its potency for vasodilation and inhibition of platelet aggregation is approximately 1% of that of PGI2.[6]

Specific Biological Effects

-

Gastric Acid Secretion: 6β-PGI1 has been shown to reduce gastric acid secretion. In conscious dogs, the dose causing 50% inhibition (ID50) was approximately 3.0 μg/kg/min via intravenous injection.[5][9] This effect was achieved with significantly less impact on systemic blood pressure compared to PGI2, suggesting a degree of selectivity in its action.[9]

-

Adenylate Cyclase Activation: Like PGI2, 6β-PGI1 is known to stimulate adenylate cyclase. However, its activation constant (Kact) in NCB-20 cells is 4.2 µM, compared to 18 nM for PGI2, highlighting its lower potency at the receptor level.[6]

-

Stereoisomer Comparison: The stereochemistry at the 6-position is crucial for biological activity. The 6α-isomer of PGI1 is about 10-fold less potent than the β-isomer in promoting cyclic AMP accumulation.[10] Furthermore, the IC50 of 6α-PGI1 for inhibiting ADP-induced platelet aggregation is nearly 900-fold higher than that of PGI2.[10]

Analytical Methodologies for the Study of 6β-PGI1 and Related Prostanoids

The accurate detection and quantification of prostaglandins are essential for understanding their roles in physiology and pharmacology. Due to their low concentrations in biological samples and potential for instability, sensitive and specific analytical methods are required.[11]

Radioimmunoassay (RIA)

Radioimmunoassay was a widely used method for quantifying prostaglandins, including the stable PGI2 metabolite 6-keto-PGF1α.[12][13][14]

Experimental Protocol: Radioimmunoassay for 6-keto-PGF1α

-

Sample Preparation: Biological fluids (e.g., plasma, urine) are collected. To minimize interference, organic extraction of the sample is often performed.[12][14]

-

Assay Procedure:

-

A known quantity of radiolabeled prostaglandin (the tracer) is mixed with a limited amount of a specific antibody.

-

The biological sample or a standard solution containing a known concentration of the unlabeled prostaglandin is added.

-

The unlabeled prostaglandin from the sample competes with the tracer for binding to the antibody.

-

-

Separation and Detection:

-

After incubation, the antibody-bound prostaglandins are separated from the free prostaglandins.

-

The radioactivity of the antibody-bound fraction is measured using a scintillation counter.

-

-

Quantification:

-

A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled standard.

-

The concentration of the prostaglandin in the biological sample is determined by comparing its ability to displace the tracer with the standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the quantification and structural confirmation of prostaglandins.[14]

Experimental Protocol: GC-MS Analysis of 6-keto-PGF1α

-

Extraction and Purification: Prostaglandins are extracted from the biological matrix using organic solvents. Further purification, for example by thin-layer chromatography, may be necessary.[14]

-

Derivatization: To increase their volatility for gas chromatography, the prostaglandins are chemically modified. A common derivatization procedure involves conversion to their O-methyloxime, methyl ester, and tri-trimethylsilyl ether derivatives.[14]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the different prostaglandins are separated based on their boiling points and interactions with the chromatographic column.

-

MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. Specific ion fragments are monitored to identify and quantify the prostaglandin of interest.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the purification and analysis of prostaglandins.[11][15] It can be coupled with various detectors, including UV, fluorescence, or a mass spectrometer (LC-MS), for sensitive and specific detection.[11]

Signaling Pathway of 6β-Prostaglandin I1

6β-Prostaglandin I1, like its parent compound PGI2, exerts its biological effects by interacting with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).

Caption: Signaling pathway of 6β-Prostaglandin I1 via the IP receptor.

Binding of 6β-PGI1 to the IP receptor activates the stimulatory G-protein, Gs. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The increased intracellular levels of cAMP then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the observed physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.

Conclusion and Future Perspectives

6β-Prostaglandin I1 stands as a testament to the ingenuity of medicinal chemistry in overcoming the limitations of natural compounds. While its reduced potency compared to PGI2 has limited its direct therapeutic applications, its stability has made it an invaluable tool for researchers. The study of 6β-PGI1 has provided crucial insights into the pharmacology of the prostacyclin receptor and the physiological consequences of its activation.

Future research may focus on developing even more potent and selective stable PGI2 analogs. The structural understanding gained from molecules like 6β-PGI1 continues to inform the design of novel therapeutics for cardiovascular and other diseases where the prostacyclin pathway plays a critical role.

References

-

Pace-Asciak, C. R. (2005). Novel eicosanoid pathways: the discovery of prostacyclin/6-keto prostaglandin F1alpha and the hepoxilins. Molecular Neurobiology, 32(1), 19–26. [Link]

-

Kauffman, G. L., Jr, Whittle, B. J., & Aures, D. (1979). Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs. Gastroenterology, 77(6), 1301–1306. [Link]

-

Collington, E. W., Finch, H., & Wallis, C. J. (1982). Synthesis of (±)-6β-prostaglandin I1 and (±)-6β-decarboxyprostaglandin I1. Journal of the Chemical Society, Perkin Transactions 1, 1982, 1947-1954. [Link]

-

Finch, M. A. W., Roberts, S. M., & Newton, R. F. (1980). Total synthesis of (±)-6β-prostaglandin I1. Journal of the Chemical Society, Chemical Communications, (12), 589-590. [Link]

-

Anez, M., & Ahern, G. P. (1978). Synthesis of prostaglandin 6-keto F1alpha by cultured aortic smooth muscle cells and stimulation of its formation in a coupled system with platelet lysates. Prostaglandins, 15(3), 399–408. [Link]

-

Kauffman, G. L., Jr, Whittle, B. J., & Aures, D. (1979). Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs. Gastroenterology, 77(6), 1301–1306. [Link]

-

Wikipedia. (2023). Prostacyclin. Retrieved from [Link]

-

Powell, W. S. (1982). Formation of 6-oxoprostaglandin F1 alpha, 6,15-dioxoprostaglandin F1 alpha, and monohydroxyicosatetraenoic acids from arachidonic acid by fetal calf aorta and ductus arteriosus. The Journal of Biological Chemistry, 257(16), 9457–9463. [Link]

- Mitra, A. (Ed.). (1982). Prostaglandin Synthesis. John Wiley & Sons.

-

Quilley, C. P., McGiff, J. C., & Wong, P. Y. (1980). 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects. Hypertension, 2(4), 524–528. [Link]

-

Greaves, M., & Preston, F. E. (1982). Plasma 6-keto-prostaglandin F1alpha: fact or fiction. Thrombosis Research, 26(3), 145–157. [Link]

- Popa, D. S., Arsene, A. L., & Gîrd, C. E. (2012). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Farmacia, 60(5), 624-633.

- Eriksson, M. (2003). Literature study for selection of methods for analysing challenging oxidised lipids. Diva-Portal.org.

-

Rogers, S. P., & Larkins, R. G. (1981). Production of 6-oxo-prostaglandin F1 alpha and prostaglandin E2 by isolated glomeruli from normal and diabetic rats. British Medical Journal, 282(6272), 1215–1217. [Link]

-

Blair, I. A., Barrow, S. E., Waddell, K. A., Lewis, P. J., & Dollery, C. T. (1982). A comparison of the quantitative analysis of 6-oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry and radioimmunoassay. Prostaglandins, 23(4), 579–589. [Link]

-

Jones, R. L., & Watson, J. (1980). A comparison of some pharmacological actions of prostaglandin E1, 6-oxo-PGE1 and PGI2. British Journal of Pharmacology, 68(3), 497–507. [Link]

-

Oxford Biomedical Research. (2003). 6-keto-Prostaglandin F1α. Retrieved from [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Total synthesis of (±)-6β-prostaglandin I1 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of (±)-6β-prostaglandin I1 and (±)-6β-decarboxyprostaglandin I1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. diva-portal.org [diva-portal.org]

- 12. Plasma 6-keto-prostaglandin F1alpha: fact or fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of 6-oxo-prostaglandin F1 alpha and prostaglandin E2 by isolated glomeruli from normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparison of the quantitative analysis of 6-oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pharmacodynamics and Hemodynamic Profiling of 6β-Prostaglandin I1: A Technical Guide

Executive Summary & Mechanistic Grounding

In cardiovascular research and drug development, native prostacyclin (PGI2) presents a significant methodological hurdle: its enol ether structure undergoes rapid spontaneous hydrolysis in aqueous media at physiological pH, yielding the inactive metabolite 6-keto-PGF1α. This results in an extremely short half-life of approximately 3 minutes, necessitating complex, continuous cold-chain micro-infusions during in vivo studies.

As a solution, 6β-Prostaglandin I1 (6β-PGI1 or 5,6β-dihydro PGI2) was developed. By saturating the C5-C6 double bond, 6β-PGI1 achieves remarkable aqueous stability[1]. While this structural modification reduces its receptor affinity, the resulting pharmacokinetic reliability allows researchers to conduct precise, steady-state dose-response modeling without the confounding variable of rapid ligand degradation.

The physiological reduction in blood pressure driven by 6β-PGI1 follows a well-defined G-protein coupled receptor (GPCR) cascade. The compound acts as an agonist at the Prostacyclin (IP) receptor, activating adenylate cyclase, which subsequently elevates intracellular cyclic AMP (cAMP)[2]. This cascade activates Protein Kinase A (PKA), leading to a reduction in intracellular calcium, smooth muscle relaxation, and systemic vasodilation[3].

6β-PGI1 mediated IP receptor signaling pathway leading to vasodilation.

Quantitative Pharmacodynamics: 6β-PGI1 vs. PGI2

The structural stability of 6β-PGI1 comes at the cost of molar potency. When designing experiments, application scientists must adjust dosing regimens to account for its reduced affinity for the IP receptor. The potency for vasodilation and the inhibition of platelet aggregation for 6β-PGI1 is approximately 1% that of native PGI2[1].

The table below summarizes the critical quantitative parameters required for experimental design:

| Pharmacological Parameter | Native Prostacyclin (PGI2) | 6β-Prostaglandin I1 (6β-PGI1) |

| Chemical Stability (Aqueous, pH 7.4) | Highly unstable (t1/2 ~ 3 min) | Highly stable (Resistant to hydrolysis) |

| Adenylate Cyclase Kact (NCB-20 cells) | 18 nM | 4.2 µM |

| Relative Vasodilation Potency | 100% (Reference Standard) | ~1% |

| Relative Anti-platelet Potency | 100% (Reference Standard) | ~1% |

Data synthesized from established biochemical assays[1][2][3].

Self-Validating Experimental Protocols

To accurately assess the physiological effects of 6β-PGI1 on blood pressure and its upstream mechanisms, the following field-proven methodologies must be employed. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: In Vitro Adenylate Cyclase Activation Assay

NCB-20 neuronal somatic hybrid cells are utilized because they express a high density of functional IP receptors, making them the gold standard for prostanoid structure-activity relationship studies[2].

Step-by-Step Methodology:

-

Cell Preparation: Culture NCB-20 cells to 80% confluence. Wash twice with physiological buffer (pH 7.4) to remove serum-derived growth factors.

-

PDE Inhibition (Critical Step): Pre-incubate cells for 15 minutes with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

-

Causality & Validation: IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of synthesized cAMP. This isolates the adenylate cyclase activation rate as the sole variable, ensuring the measured cAMP strictly reflects 6β-PGI1's interaction with the IP receptor.

-

-

Ligand Incubation: Expose the cells to a concentration gradient of 6β-PGI1 (0.1 µM to 50 µM) to capture the established Kact of 4.2 µM[1]. Incubate for 10 minutes at 37°C.

-

Termination & Extraction: Terminate the reaction rapidly by adding ice-cold 0.1 M HCl. Centrifuge to remove cellular debris.

-

Quantification: Measure cAMP levels in the supernatant using a validated competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol B: In Vivo Hemodynamic Assessment (Blood Pressure)

Because 6β-PGI1 has a potency of ~1% compared to PGI2, in vivo dosing must be scaled accordingly (typically in the range of 1 to 100 µg/kg/min IV) to observe significant hypotensive effects[1][3].

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize adult Wistar rats (e.g., using Inactin or Isoflurane). Place the animal on a thermostatically controlled heating pad to maintain core temperature at 37°C.

-

Surgical Cannulation:

-

Cannulate the right jugular vein with a PE-50 catheter for the continuous intravenous infusion of 6β-PGI1.

-

Cannulate the left common carotid artery, connecting it to a calibrated solid-state pressure transducer for continuous Mean Arterial Pressure (MAP) monitoring.

-

-

Baseline Stabilization: Allow the animal to stabilize for 30 minutes. Baseline MAP should remain constant (± 5 mmHg) before proceeding.

-

Dose-Response Infusion: Infuse 6β-PGI1 starting at 1 µg/kg/min, stepping up the dose every 15 minutes until a maximal hypotensive plateau is reached.

-

Simultaneous HR Monitoring (Critical Step): Continuously record Heart Rate (HR) via surface ECG.

-

Causality & Validation: To ensure the observed hypotensive effect is directly mediated by peripheral vasodilation rather than cardiodepression, HR must be monitored. A true peripheral vasodilator like 6β-PGI1 will trigger a compensatory reflex tachycardia via baroreceptor activation. If HR drops alongside blood pressure, the experimental system is compromised (e.g., anesthetic overdose).

-

In vivo workflow for assessing 6β-PGI1 induced blood pressure changes.

Conclusion

While 6β-Prostaglandin I1 requires higher molar concentrations to achieve the same physiological reduction in blood pressure as native prostacyclin, its resistance to aqueous hydrolysis makes it an indispensable tool for application scientists. By utilizing the protocols outlined above, researchers can achieve highly reproducible, steady-state activation of the IP receptor, allowing for rigorous mapping of cardiovascular and hemodynamic pathways without the artifacts introduced by rapid ligand degradation.

References

-

Title: Prostacyclin-dependent activation of adenylate cyclase in a neuronal somatic cell hybrid: prostanoid structure-activity relationships Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]

-

Title: The relative activity of prostacyclin (PGI2) and a stable analogue 6beta-PGI1 on the gastrointestinal and cardiovascular systems Source: Journal of Pharmacy and Pharmacology URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Prostacyclin-dependent activation of adenylate cyclase in a neuronal somatic cell hybrid: prostanoid structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of prostacyclin, a stable analogue, 6 beta-PGI1 and 6-oxo-PGF1 alpha on canine isolated parietal cells [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

6β-Prostaglandin I1: Pharmacological Profile and Mechanistic Role in Platelet Aggregation

Executive Summary

Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation, but its clinical and experimental utility is severely limited by its rapid non-enzymatic hydrolysis in aqueous solutions. 6β-Prostaglandin I1 (6β-PGI1, also known as 5,6β-dihydro PGI2) was developed as a chemically stable analog to overcome this limitation. While it successfully resists aqueous degradation, this structural modification results in a significant reduction in receptor-mediated potency. This technical guide explores the pharmacological profile, signaling mechanisms, and validated experimental protocols for evaluating 6β-PGI1 in platelet aggregation studies.

Chemical and Pharmacological Profile

6β-PGI1 (CAS: 62770-50-7) is a stable analog of PGI2 (1)[1]. The saturation of the 5,6-double bond in the prostacyclin structure prevents the rapid hydrolysis that typically converts PGI2 into the inactive metabolite 6-keto-PGF1α. However, this stability comes at a significant pharmacological cost.

In vitro studies utilizing NCB-20 neuronal hybrid cells demonstrate that while 6β-PGI1 successfully activates adenylate cyclase, its activation constant ( Kact ) is 4.2 µM, which is substantially higher than the 18 nM Kact observed for native PGI2 (2)[2]. Consequently, the molar potency of 6β-PGI1 for both vasodilation and the inhibition of platelet aggregation is reduced to approximately 1% of that of PGI2 (2)[2].

Quantitative Comparison: PGI2 vs. 6β-PGI1

| Pharmacological Parameter | Native Prostacyclin (PGI2) | 6β-Prostaglandin I1 (6β-PGI1) |

| Aqueous Stability | Highly unstable (t½ ~ 2-3 minutes) | Highly stable (Resistant to hydrolysis) |

| Adenylate Cyclase Kact | 18 nM | 4.2 µM |

| Relative Potency (Aggregation) | 100% (Baseline) | ~1% |

| Primary Receptor Target | IP Receptor (High Affinity) | IP Receptor (Low Affinity) |

Mechanism of Action: The IP Receptor-cAMP Axis

The inhibition of platelet aggregation by 6β-PGI1 is mediated through the classical prostacyclin signaling pathway, albeit requiring higher concentrations to achieve receptor saturation.

6β-PGI1 binds to the Prostacyclin (IP) receptor on the platelet surface. This G-protein coupled receptor (GPCR) undergoes a conformational change, activating the stimulatory G-protein ( Gs ). The α -subunit of Gs subsequently stimulates transmembrane Adenylate Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP) (3)[3]. Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various target proteins (e.g., VASP). This phosphorylation cascade ultimately lowers intracellular calcium ( Ca2+ ) levels, preventing the conformational changes and granule secretion necessary for platelet aggregation.

Diagram 1: 6β-PGI1 IP receptor-mediated signaling pathway inhibiting platelet aggregation.

Experimental Methodologies & Causality (E-E-A-T)

To accurately assess the anti-aggregatory effects of 6β-PGI1, researchers must employ self-validating experimental systems. The gold standard for this is Light Transmission Aggregometry (LTA), originally developed by Born.

Protocol 1: Light Transmission Aggregometry (LTA)

Objective: To quantify the dose-dependent inhibition of agonist-induced platelet aggregation by 6β-PGI1.

Expertise & Causality in Experimental Design:

-

Anticoagulant Choice: Blood must be drawn into 3.2% Sodium Citrate. Causality: Citrate acts as a reversible calcium chelator. Unlike EDTA, which irreversibly strips calcium and permanently disables platelet integrin αIIbβ3 , citrate allows for the reintroduction of calcium-dependent signaling upon agonist stimulation.

-

Temperature Control: The assay must be strictly maintained at 37°C. Causality: Platelet membrane fluidity and receptor-ligand kinetics (especially for the lower-affinity 6β-PGI1) are highly temperature-dependent. Room temperature testing yields artificially delayed aggregation curves.

-

Resting Period: Platelet-Rich Plasma (PRP) must rest for 30 minutes post-centrifugation. Causality: Centrifugation mechanically activates platelets. A resting period allows basal cAMP levels to normalize, preventing false-positive inhibition.

Step-by-Step Workflow:

-

Preparation of PRP and PPP: Centrifuge citrated whole blood at 150-200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Transfer PRP to a clean tube. Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

-

Calibration: Place a cuvette of PPP into the aggregometer to set the 100% light transmission baseline. Place a cuvette of PRP to set the 0% transmission baseline.

-

Pre-incubation: Add 250 µL of PRP to a test cuvette with a magnetic stir bar (1000 rpm). Incubate at 37°C for 1 minute.

-

Compound Addition: Add 6β-PGI1 (e.g., 1 µM to 100 µM final concentration) or vehicle (DMSO/PBS) to the PRP. Incubate for exactly 3 minutes. Note: Because 6β-PGI1 is stable, strict timing is less critical than with native PGI2, but consistency ensures reproducible receptor occupancy.

-

Agonist Stimulation: Add a platelet agonist (e.g., 5 µM ADP or 1 µg/mL Collagen).

-

Data Acquisition: Record light transmission for 5-10 minutes. Calculate the maximum percentage of aggregation and determine the IC50 of 6β-PGI1.

Diagram 2: Step-by-step Light Transmission Aggregometry workflow for 6β-PGI1.

Protocol 2: Adenylate Cyclase Activation Assay

To validate that the observed inhibition of aggregation is specifically due to the IP receptor-cAMP axis, intracellular cAMP must be quantified.

Methodology:

-

Preparation: Wash platelets to remove plasma proteins that may non-specifically bind the ligand. Resuspend in Tyrode's buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX). Causality: IBMX prevents the rapid degradation of cAMP by endogenous PDEs, ensuring that the accumulated cAMP accurately reflects adenylate cyclase activation.

-

Stimulation: Stimulate washed platelets with varying concentrations of 6β-PGI1 (0.1 µM to 50 µM) for 5 minutes at 37°C.

-

Termination: Terminate the reaction by adding ice-cold trichloroacetic acid (TCA) or a proprietary lysis buffer to instantly halt enzymatic activity.

-

Quantification: Quantify cAMP levels using a competitive ELISA or TR-FRET assay. Expected Result: 6β-PGI1 will induce a dose-dependent increase in cAMP, correlating with its Kact of ~4.2 µM.

Conclusion & Translational Outlook

While 6β-Prostaglandin I1 solves the chemical instability of native prostacyclin, its significantly reduced affinity for the IP receptor limits its use as a direct therapeutic agent. However, in the realm of drug development and pharmacology, it serves as an invaluable, stable reference compound for in vitro assays investigating the prostacyclin signaling pathway, adenylate cyclase activation, and platelet aggregation mechanisms.

References

-

Prostacyclin-dependent activation of adenylate cyclase in a neuronal somatic cell hybrid: prostanoid structure-activity relationships Source: Blair, I. A., Hensby, C. N., & MacDermot, J. (1980). British Journal of Pharmacology, 69(3), 519–525. (via PubMed Central) URL:[Link]

Sources

The Pharmacological and Anti-Inflammatory Landscape of 6β-Prostaglandin I1: A Technical Whitepaper

Executive Summary

Native Prostaglandin I2 (PGI2, prostacyclin) is a potent endogenous lipid mediator known for its vasodilatory and anti-platelet properties. However, its utility in prolonged in vitro and in vivo studies is severely limited by its chemical instability, undergoing rapid non-enzymatic hydrolysis in aqueous solutions at physiological pH (half-life of ~2–3 minutes).

To circumvent this limitation, stable analogs like 6β-Prostaglandin I1 (6β-PGI1) were synthesized [1]. While 6β-PGI1 exhibits a reduced molar potency for receptor-mediated functions compared to native PGI2, its profound resistance to aqueous hydrolysis makes it an indispensable pharmacological tool. This whitepaper provides an in-depth technical analysis of 6β-PGI1, focusing on its mechanism of action via the Prostacyclin (IP) receptor, its downstream anti-inflammatory signaling cascades, and validated experimental protocols for its application in immunological research.

Chemical Profile and Receptor Kinetics

6β-PGI1 is a stable analog of PGI2 that maintains the core prostacyclin pharmacophore but features structural modifications that prevent the rapid hydration of the enol ether that plagues native PGI2.

Pharmacologically, 6β-PGI1 acts as an agonist at the IP receptor (PTGIR) , a seven-transmembrane G protein-coupled receptor (GPCR) [3]. Because of its structural modifications, 6β-PGI1 has a lower binding affinity than PGI2. For example, the activation constant ( Kact ) for adenylate cyclase in NCB-20 cells is approximately 4.2 µM for 6β-PGI1, compared to 18 nM for native PGI2 [2]. Consequently, its potency for vasodilation and platelet aggregation inhibition is roughly 1% of PGI2 [2]. However, in the context of immunological assays requiring 24- to 48-hour incubation periods, the extended half-life of 6β-PGI1 provides a sustained receptor activation profile that native PGI2 cannot achieve.

Quantitative Comparison: Native PGI2 vs. 6β-PGI1

| Parameter | Native PGI2 (Prostacyclin) | 6β-Prostaglandin I1 (6β-PGI1) |

| Aqueous Half-Life (pH 7.4) | ~2–3 minutes | Highly stable (Days) |

| IP Receptor Affinity | High | Low-to-Moderate |

| Adenylate Cyclase Kact | 18 nM | 4.2 µM |

| Anti-Platelet Potency | 100% (Baseline) | ~1% |

| Primary Research Utility | Acute in vivo hemodynamics | Prolonged in vitro cell signaling assays |

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of 6β-PGI1 are fundamentally driven by the IP Receptor-cAMP-PKA axis .

When 6β-PGI1 binds to the IP receptor on immune cells (such as dendritic cells, macrophages, and T-cells), it induces a conformational change that activates the stimulatory G protein ( Gs ). The α -subunit of Gs dissociates and activates adenylyl cyclase (AC) , catalyzing the conversion of ATP to cyclic AMP (cAMP)[5].

Elevated intracellular cAMP activates Protein Kinase A (PKA) . PKA subsequently phosphorylates a myriad of downstream targets, most notably leading to the inhibition of the NF-κB and MAPK signaling pathways.

Immunological Consequences:

-

Dendritic Cell (DC) Modulation: 6β-PGI1 signaling blocks the lipopolysaccharide (LPS)-stimulated expression of pro-inflammatory cell surface costimulatory molecules (CD86, CD40, and MHC class II) [3].

-

Cytokine Shift: By inhibiting NF-κB translocation, 6β-PGI1 potently suppresses the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while simultaneously upregulating the production of the anti-inflammatory cytokine IL-10 [4].

-

T-Cell Suppression: Because treated DCs fail to mature fully, they exhibit a greatly reduced ability to stimulate the proliferation of naive T helper cells, thereby blunting downstream adaptive immune responses (e.g., Th2-mediated allergic inflammation) [3].

Caption: 6β-PGI1 IP Receptor Signaling Pathway mediating anti-inflammatory cytokine shifts.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded within the steps to explain why specific biochemical choices are made when working with 6β-PGI1.

Protocol 1: Intracellular cAMP Accumulation Assay

Purpose: To validate IP receptor engagement and quantify the primary second messenger response.

-

Cell Preparation: Seed NCB-20 cells (or primary macrophages expressing the IP receptor) in a 96-well plate at 5×104 cells/well. Incubate overnight.

-

Phosphodiesterase Inhibition (Critical Step): Pre-treat cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

-

Causality: IBMX inhibits phosphodiesterases that naturally degrade cAMP. Without IBMX, the transient cAMP peak induced by 6β-PGI1 would be rapidly hydrolyzed, leading to false-negative readouts.

-

-

Agonist Stimulation: Add 6β-PGI1 at a dose-response range (0.1 µM to 10 µM) and incubate for exactly 30 minutes at 37°C.

-

Causality: Because 6β-PGI1 has a Kact of ~4.2 µM, dosing must reach the micromolar range to observe robust AC activation, unlike native PGI2 which requires only nanomolar concentrations.

-

-

Lysis and Detection: Aspirate media, lyse cells using 0.1 M HCl (to halt all enzymatic activity immediately), and quantify cAMP using a competitive ELISA or TR-FRET assay against a standard curve.

Protocol 2: Dendritic Cell Cytokine Modulation Assay

Purpose: To evaluate the downstream anti-inflammatory efficacy of 6β-PGI1 in an innate immune model.

-

BMDC Generation: Isolate bone marrow from wild-type mice and culture with 20 ng/mL GM-CSF for 7 days to differentiate Bone Marrow-Derived Dendritic Cells (BMDCs).

-

Pre-treatment: Seed BMDCs at 1×106 cells/mL. Pre-treat with 5 µM 6β-PGI1 for 1 hour.

-

Causality: Pre-treatment is mandatory. The IP-cAMP-PKA pathway must be fully activated before the inflammatory insult to effectively block the nuclear translocation of NF-κB.

-

-

Inflammatory Challenge: Stimulate cells with 100 ng/mL LPS (TLR4 agonist) for 24 hours.

-

Causality: The stability of 6β-PGI1 allows it to remain active throughout this entire 24-hour incubation without the need for repeated dosing.

-

-

Harvest & Analysis:

-

Collect supernatants for multiplex ELISA to quantify TNF-α, IL-12p70 (expected decrease), and IL-10 (expected increase).

-

Harvest cells, stain with fluorophore-conjugated anti-CD86 and anti-MHC-II antibodies, and analyze via Flow Cytometry to assess the inhibition of DC maturation.

-

Caption: Experimental workflow for assessing 6β-PGI1 mediated cytokine modulation in BMDCs.

Conclusion

6β-Prostaglandin I1 serves as a critical bridge between the theoretical understanding of prostacyclin biology and practical in vitro experimentation. While its reduced binding affinity necessitates higher working concentrations compared to native PGI2, its absolute resistance to aqueous hydrolysis empowers researchers to conduct long-term immunological assays. By reliably stimulating the IP-cAMP-PKA pathway, 6β-PGI1 remains a gold-standard pharmacological tool for investigating the suppression of dendritic cell maturation, the inhibition of pro-inflammatory cytokines, and the broader resolution of innate and adaptive inflammatory responses.

References

-

Wikipedia Contributors. "Prostacyclin receptor." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

The Journal of Immunology. "Prostaglandin I2 Analogs Inhibit Proinflammatory Cytokine Production and T Cell Stimulatory Function of Dendritic Cells." Oxford Academic. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "PGI2 as a Regulator of Inflammatory Diseases." PubMed Central. Available at:[Link]

6β-Prostaglandin I1 Structure-Activity Relationship (SAR): A Technical Guide to Prostacyclin Analogs

Executive Summary

Prostacyclin (PGI2) is a potent endogenous lipid mediator responsible for vasodilation and the inhibition of platelet aggregation. However, its clinical and experimental utility is severely limited by its chemical instability; the enol ether moiety in PGI2 undergoes rapid hydrolysis in aqueous solutions at physiological pH, yielding the inactive metabolite 6-keto-PGF1α within minutes.

To circumvent this limitation, researchers developed 6β-Prostaglandin I1 (6β-PGI1, also known as 5,6β-dihydro PGI2), a synthetic analog that saturates the 5,6-double bond[1]. While this structural modification confers exceptional aqueous stability, it profoundly alters the molecule's spatial geometry and electronic distribution, resulting in a significant reduction in biological potency[2]. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 6β-PGI1, exploring its receptor pharmacology, downstream signaling kinetics, and the self-validating experimental protocols used to evaluate prostacyclin analogs.

Chemical Architecture and Stability Kinetics

The core SAR challenge in prostacyclin research is decoupling chemical stability from receptor affinity. The IP receptor (Prostacyclin receptor) has evolved to recognize the highly strained, specific conformation of the PGI2 bicyclic system.

The Enol Ether vs. Saturated Alpha Chain

In endogenous PGI2, the Δ5,6 double bond forms an enol ether with the oxygen of the tetrahydrofuran ring. This conjugated system is highly susceptible to protonation and subsequent hydrolytic cleavage. By reducing this double bond to create 6β-PGI1, the molecule gains a stable tetrahydrofuran ring[1]. However, the removal of the rigid sp2 hybridized carbons at positions 5 and 6 introduces rotational freedom and alters the critical angle between the alpha chain (terminating in the carboxylic acid) and the cyclopentane core.

Stereochemistry at C-6

The reduction of the 5,6-double bond creates a new chiral center at carbon 6. SAR studies demonstrate that the stereochemistry at this position is critical. The 6β-epimer (6β-PGI1) maintains a spatial orientation that allows for weak but measurable IP receptor activation, whereas the 6α-epimer is virtually devoid of biological activity. Despite this, 6β-PGI1 exhibits only about 1% of the molar potency of PGI2 for vasodilation and platelet aggregation inhibition[1][2].

Fig 1: Comparative stability and degradation pathways of PGI2 versus the stable analog 6β-PGI1.

Receptor Pharmacology and Downstream Signaling

6β-PGI1 exerts its biological effects by binding to the IP receptor, a Gs-protein coupled receptor (GPCR). The binding interaction is a simple, non-cooperative bimolecular interaction[3].

IP Receptor Affinity and Adenylate Cyclase Activation

Upon binding to the IP receptor, the ligand-receptor complex undergoes a conformational change that promotes the exchange of GDP for GTP on the Gαs subunit. This active GTP-bound Gαs then stimulates adenylate cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP)[3].

In NCB-20 cells (a neuronal somatic hybrid cell line widely used due to its high endogenous expression of IP receptors), the activation constant ( Kact ) for adenylate cyclase by 6β-PGI1 is 4.2 µM. In stark contrast, native PGI2 exhibits a Kact of 18 nM[1][2]. This ~230-fold difference underscores the energetic penalty incurred by the loss of the Δ5,6 double bond.

Omega Chain Modifications

To recover the potency lost by stabilizing the alpha chain, researchers have explored modifications to the omega chain (the lower aliphatic chain). For instance, the introduction of a 16-phenoxy group (creating 16-phenoxy-6β-PGI1) enhances lipophilicity and binding affinity within the hydrophobic pocket of the IP receptor, resulting in a surmountable inhibition of histamine-stimulated acid output in gastric mucosa models that is superior to the parent 6β-PGI1[4].

Fig 2: IP receptor-mediated Gs signaling pathway and cAMP elevation induced by 6β-PGI1.

Quantitative SAR Data Summary

The following table synthesizes the pharmacological parameters of PGI2, 6β-PGI1, and subsequent generations of stable analogs (such as Carbacyclin and Iloprost) to illustrate the evolutionary trajectory of prostacyclin SAR.

| Compound | Structural Modification (vs PGI2) | Aqueous Half-Life (pH 7.4) | AC Activation Kact (NCB-20) | Relative Potency (Platelet Inhibition) |

| PGI2 | None (Endogenous) | ~3 minutes | 18 nM | 100% |

| 6β-PGI1 | 5,6-dihydro reduction | > Weeks | 4.2 µM | ~1% |

| Carbacyclin | Oxygen replaced by Carbon in ring | > Weeks | ~150 nM | ~10% |

| Iloprost | Carbacyclin + 16-methyl substitution | > Weeks | ~10 nM | ~100% |

Data aggregated from established biochemical assays[1][2][3].

Experimental Methodologies

To accurately assess the SAR of 6β-PGI1 and its derivatives, researchers must employ robust, self-validating experimental systems. The causality behind these specific protocols lies in mitigating the instability of reference compounds and ensuring signal specificity.

Protocol 1: Radioligand Displacement Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Kd ) and receptor density ( Bmax ) of the IP receptor. Causality: Using [3H] -PGI2 directly is fraught with error due to its rapid degradation during the incubation period, leading to artificially high background noise. Therefore, stable radioligands like [3H] -Iloprost are often preferred, or assays must be conducted at strictly controlled low temperatures (e.g., 4°C to 20°C) with rapid filtration[5].

Step-by-Step Workflow:

-

Membrane Preparation: Culture NCB-20 cells to confluence. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

-

Incubation: Resuspend membranes (approx. 50 µg protein/tube) in assay buffer. Add a fixed concentration of [3H] -prostacyclin (e.g., 5 nM)[5].

-

Displacement: Add increasing concentrations of unlabeled 6β-PGI1 (from 10−9 M to 10−4 M) to generate a competition curve.

-

Termination: Terminate the reaction after 30 minutes at 20°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding).

-

Quantification: Wash filters three times with ice-cold buffer. Transfer to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

-

Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Adenylate Cyclase Functional Assay

Purpose: To measure the functional efficacy ( Emax ) and potency ( Kact ) of 6β-PGI1. Causality: Because IP receptor signaling is strictly dependent on Gs-coupling, the assay buffer must be supplemented with GTP (or a non-hydrolyzable analog like Gpp(NH)p) to allow continuous turnover of the adenylate cyclase enzyme[3]. Furthermore, a phosphodiesterase (PDE) inhibitor like IBMX must be included to prevent the degradation of newly synthesized cAMP.

Step-by-Step Workflow:

-

Cell Preparation: Seed NCB-20 cells in 24-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash cells with physiological saline solution. Pre-incubate for 15 minutes with 1 mM IBMX to inhibit endogenous PDEs.

-

Stimulation: Add 6β-PGI1 at various concentrations ( 10−8 M to 10−4 M). Include a vehicle control (basal) and a Forskolin control (10 µM, maximal receptor-independent AC activation). Incubate for exactly 10 minutes at 37°C.

-

Lysis: Aspirate the medium and immediately add 0.1 M HCl to lyse the cells and halt all enzymatic activity.

-

Quantification: Centrifuge the lysates to remove cellular debris. Quantify the cAMP concentration in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Data Normalization: Normalize cAMP levels to total protein concentration (determined via BCA assay) and plot against the log concentration of 6β-PGI1 to determine the Kact .

Fig 3: Standard experimental workflow for evaluating the structure-activity relationship of analogs.

Conclusion

The transition from PGI2 to 6β-PGI1 represents a foundational lesson in lipid mediator pharmacology: the delicate balance between chemical stability and biological efficacy. While 6β-PGI1 successfully solved the problem of enol ether hydrolysis, the resulting spatial distortion of the alpha chain drastically reduced its affinity for the IP receptor, yielding a Kact of 4.2 µM and only 1% of the parent compound's potency[1][2]. However, the SAR insights gained from 6β-PGI1 paved the way for modern, highly potent, and stable prostacyclin mimetics like Iloprost, which utilize bioisosteric replacements (e.g., carbacyclin cores) and omega-chain modifications to restore receptor affinity while maintaining therapeutic half-lives.

References

-

Compound 6beta-Prostaglandin I1 - ChemDiv. chemdiv.com. Retrieved March 13, 2026.1

-

6β-Prostaglandin I1 (CAS 62770-50-7) - Cayman Chemical. caymanchem.com. Retrieved March 13, 2026. 2

-

The gastric antisecretory actions of prostaglandin E2 and stable prostacyclin analogues against different secretagogues in perfused whole-stomachs of rat or mouse in vitro - PMC. nih.gov. Retrieved March 13, 2026. 4

-

Prostacyclin-dependent activation of adenylate cyclase in a neuronal somatic cell hybrid: prostanoid structure-activity relationships - PMC. nih.gov. Retrieved March 13, 2026. 3

-

The binding of [3H]-prostacyclin to membranes of a neuronal somatic hybrid - PMC. nih.gov. Retrieved March 13, 2026. 5

Sources

- 1. Compound 6beta-Prostaglandin I1 - Chemdiv [chemdiv.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostacyclin-dependent activation of adenylate cyclase in a neuronal somatic cell hybrid: prostanoid structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The gastric antisecretory actions of prostaglandin E2 and stable prostacyclin analogues against different secretagogues in perfused whole-stomachs of rat or mouse in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

6β-Prostaglandin I1: Overcoming Prostacyclin Instability in Mucosal Blood Flow Regulation

Executive Summary

Prostacyclin (PGI2) is a potent endogenous lipid mediator critical for vascular homeostasis, platelet inhibition, and gastric cytoprotection. However, its extreme chemical instability has historically bottlenecked both in vitro research and clinical drug development. 6β-Prostaglandin I1 (6β-PGI1) , a stable 5,6-dihydro analog of PGI2, circumvents these limitations. By retaining high affinity for the IP receptor while resisting aqueous hydrolysis, 6β-PGI1 has become an indispensable pharmacological tool for elucidating the mechanisms of gastric mucosal blood flow (GMBF) regulation and uncoupling local tissue perfusion from systemic hemodynamics.

The Prostacyclin Stability Paradox and the 6β-PGI1 Solution

The native PGI2 molecule contains a highly strained enol ether motif. At physiological pH (and particularly in acidic environments like the gastric mucosa), the enol ether oxygen is rapidly protonated. This triggers a spontaneous, non-enzymatic hydration and ring-opening cascade, degrading PGI2 into the biologically inactive metabolite 6-oxo-PGF1α within minutes .

To solve this, medicinal chemists developed 6β-PGI1 by reducing the C5-C6 double bond of PGI2. This 5,6-dihydro modification eliminates the vulnerability to protonation, extending the molecule's aqueous half-life from less than 3 minutes to several months at 4°C . Crucially, the spatial geometry of 6β-PGI1 preserves the pharmacophore required for binding the Prostaglandin I2 (IP) receptor, allowing researchers to study prolonged prostacyclin signaling without the confounding variable of rapid ligand degradation.

IP Receptor Pharmacodynamics and Signaling

6β-PGI1 exerts its mucosal vasodilatory effects primarily through the IP receptor , a Class A G-protein-coupled receptor (GPCR) . The causality of its action follows a highly conserved intracellular cascade:

-

Ligand Binding & G-Protein Coupling: 6β-PGI1 binds to the extracellular loops of the IP receptor, inducing a conformational shift that activates the stimulatory G-protein ( Gαs ).

-

cAMP Accumulation: The activated Gαs subunit stimulates adenylyl cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP) .

-

Kinase Activation: Elevated intracellular cAMP activates Protein Kinase A (PKA).

-